![molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1](/img/structure/B12938461.png)
10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Vinylbenzyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a vinylbenzyl group attached to the acridine core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Vinylbenzyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridin-9(10H)-one and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The acridin-9(10H)-one is dissolved in DMF, followed by the addition of potassium carbonate and 2-vinylbenzyl chloride. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 10-(2-Vinylbenzyl)acridin-9(10H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Dihydroacridines: From reduction of the acridine core.
Substituted Acridines: From nucleophilic addition to the vinyl group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription.
Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.
Comparación Con Compuestos Similares
Similar Compounds
Acridin-9(10H)-one: The parent compound without the vinylbenzyl group.
9-Vinylacridine: Similar structure but lacks the ketone group.
Uniqueness
10-(2-Vinylbenzyl)acridin-9(10H)-one is unique due to the presence of both the vinylbenzyl and acridinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
917970-49-1 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
10-[(2-ethenylphenyl)methyl]acridin-9-one |
InChI |
InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2 |
Clave InChI |
IHRHLELIKONKSP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


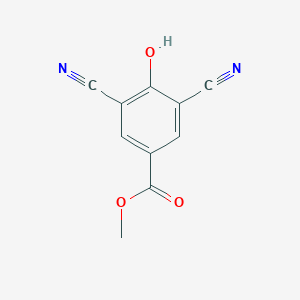



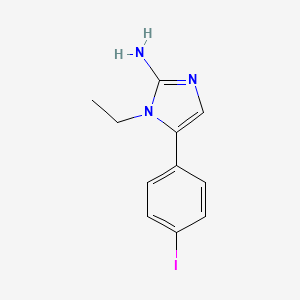
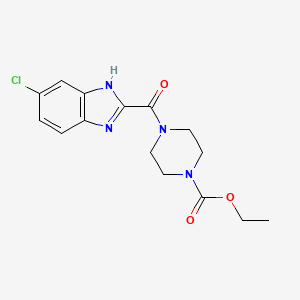
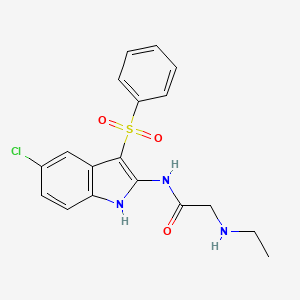
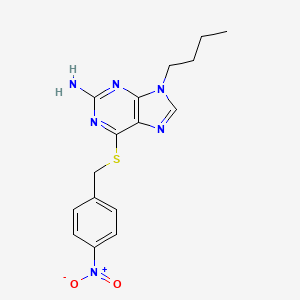
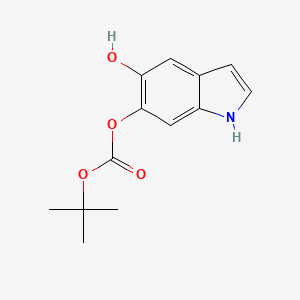
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
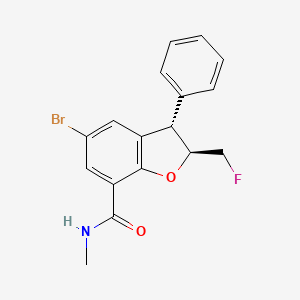
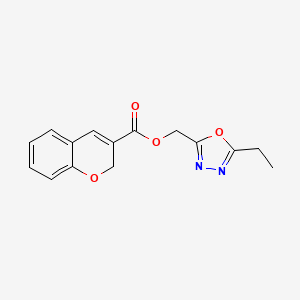
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)

